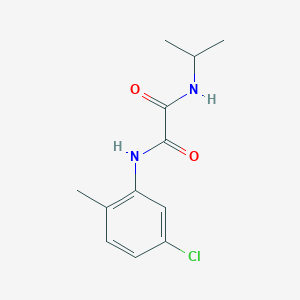
N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide
Overview
Description
N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of sulfonamide derivatives and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide has been extensively studied for its therapeutic potential in various diseases. It has been found to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide has also been shown to have analgesic and antipyretic properties, making it a potential candidate for pain management and fever reduction.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is its well-established synthesis method. N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide. One potential direction is the investigation of its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Another direction is the development of novel formulations of N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide that can improve its solubility and bioavailability. Additionally, the mechanism of action of N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has shown promising therapeutic potential in various diseases. Its well-established synthesis method, anti-inflammatory, analgesic, and antipyretic properties, and biochemical and physiological effects make it a potential candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-6-10-15(13(12)2)17-16(18)11-21(19,20)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARFXYHTTFIZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4395706.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)




![1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B4395752.png)
![methyl 2-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4395761.png)
![2-methyl-5-({[3-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B4395773.png)
![3-methyl-N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4395783.png)

![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)